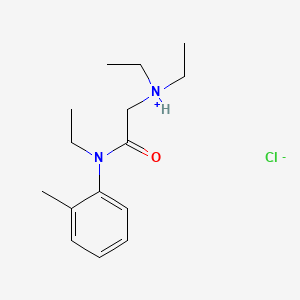
Disulfide, 2,3-dimethylphenyl 3,4-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is a disulfide derivative of xylyl, which consists of two xylyl groups connected by a disulfide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,3-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2,3-xylyl 3,4-xylyl disulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), dithiothreitol (DTT).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitroxylyl disulfides, haloxylyl disulfides.
Wissenschaftliche Forschungsanwendungen
2,3-xylyl 3,4-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-xylyl 3,4-xylyl disulfide involves its interaction with molecular targets through its disulfide bond. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylphenyl disulfide
- 3,4-Dimethylphenyl disulfide
- 2,4-Xylyl 3,5-xylyl disulfide
Uniqueness
2,3-xylyl 3,4-xylyl disulfide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2,3 and 3,4 positions provides steric hindrance and electronic effects that can affect the compound’s behavior in various reactions and applications .
Eigenschaften
CAS-Nummer |
65087-16-3 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(3,4-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(10-13(11)3)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
MLRBPQOZJFAPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)SSC2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)

![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)



